N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide
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Overview
Description
“N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide” is a compound that belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The isoxazole ring is of immense importance due to its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
The molecular structure of “N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide” is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . The chemical structures of these compounds and intermediates were characterized by using IR, HRMS, 1H-NMR and 13C-NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse. The most common reaction is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of novel derivatives related to N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide, showing promising antimicrobial activities. For example, novel isoxazoline derivatives synthesized from chalcones displayed good to moderate activities against a variety of bacteria and fungi, highlighting their potential as antimicrobial agents (Jadhav, 2010).
Antimycobacterial Activity
Another study focused on N-alkoxyphenylhydroxynaphthalenecarboxamides, revealing antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial strains. These compounds showed activity levels comparable to, or higher than, rifampicin in certain cases, with minimal cytotoxicity, indicating their potential in treating mycobacterial infections (Goněc et al., 2016).
Cytotoxicity and Anticancer Potential
The cytotoxic activity of certain derivatives against cancer cells has been studied, showcasing the potential of these compounds in cancer therapy. For instance, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting their utility in developing anticancer treatments (Hassan et al., 2014).
Antibacterial and Antifungal Agents
Derivatives of 2-(6-methoxy-2-naphthyl)propionamide have been synthesized and tested for their antibacterial and antifungal activities, showing significant potency against various strains, potentially matching or surpassing standard agents like Ampicilline and Flucanazole in certain cases (Helal et al., 2013).
Inhibition of Histone Deacetylase for Alzheimer's Disease
A specific compound, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6), was found to decrease phosphorylation and aggregation of tau proteins, showing neuroprotective activity and potential for Alzheimer's disease treatment (Lee et al., 2018).
Corrosion Inhibition
Investigations into the thermodynamic properties of related compounds as corrosion inhibitors for mild steel in acidic media have provided insights into their high efficiency and potential application in protecting industrial materials (Bouklah et al., 2006).
Future Directions
The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . There is a significant interest in the development of novel compounds that have higher anticancer activities . Furthermore, the focus is on the development of environmentally benign synthetic routes .
Mechanism of Action
Target of Action
Similar compounds have been found to act as effective corrosion inhibitors for carbon steel . They are known to form a stable protective film on the metal surface, reducing the rate of corrosion .
Mode of Action
N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide, like other similar compounds, acts as a mixed type inhibitor . It reduces the corrosion rate of carbon steel by forming a stable protective film on the metal surface and reducing the cathodic hydrogen evolution reaction . The molecules of these compounds are physically adsorbed on the metal surface .
Biochemical Pathways
Isoxazole derivatives have been found to exhibit various biological activities, including anticancer properties .
Pharmacokinetics
The bioavailability of similar compounds has been theoretically predicted using molinspiration calculation and lipinski’s rule of five .
Result of Action
Similar compounds have been found to reduce the corrosion rate of carbon steel due to the formation of a stable protective film on the metal surface .
Action Environment
The action of N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide can be influenced by environmental factors. For instance, the corrosion inhibitory effect of similar compounds has been observed at room temperature . The efficacy of these compounds in reducing corrosion was found to be between 81.5–95.2% at a concentration of 20 × 10 −6 M .
properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-13-7-6-12(10-4-2-3-5-11(10)13)17-15(18)14-8-9-16-20-14/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBFIVGDIUDKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide |
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